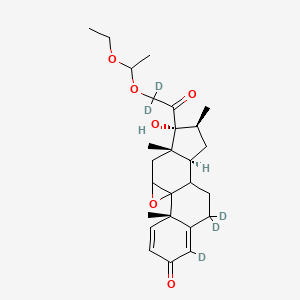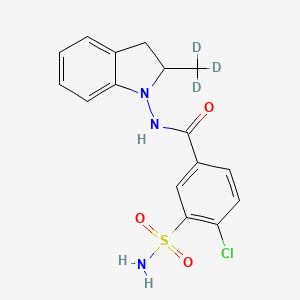
rac Indapamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Indapamide-d3: is a labelled racemic form of Indapamide, an orally active sulphonamide diuretic agent. It is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Indapamide. The compound is known for its ability to reduce blood pressure by decreasing vascular reactivity and peripheral vascular resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Indapamide-d3 involves the incorporation of deuterium, a stable isotope of hydrogen, into the Indapamide molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve multiple steps of chemical reactions, including amination, sulfonation, and chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment is essential to achieve high yields and maintain the integrity of the deuterium-labelled compound .
Chemical Reactions Analysis
Types of Reactions: rac Indapamide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to study the behavior of the compound under reducing conditions.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
rac Indapamide-d3 is widely used in scientific research for various applications, including:
Chemistry: It serves as a tracer in studies involving the pharmacokinetics and metabolic pathways of Indapamide.
Biology: The compound is used to investigate the biological effects of Indapamide on cellular and molecular levels.
Medicine: Research on this compound helps in understanding its therapeutic potential and safety profile in treating hypertension and related conditions.
Industry: The compound is utilized in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
rac Indapamide-d3 exerts its effects by acting on the nephron, specifically at the proximal segment of the distal convoluted tubule. It inhibits the Na+/Cl- cotransporter, leading to reduced sodium reabsorption. This results in increased excretion of sodium and water, thereby reducing blood pressure. The compound also decreases vascular reactivity and peripheral vascular resistance, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Indapamide: The non-deuterated form of rac Indapamide-d3, used as an antihypertensive and diuretic.
Hydrochlorothiazide: Another thiazide-like diuretic with similar antihypertensive properties.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to Indapamide.
Uniqueness: this compound is unique due to the incorporation of deuterium, which enhances its stability and allows for detailed pharmacokinetic studies. The deuterium substitution can affect the metabolic and pharmacokinetic profiles, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C16H16ClN3O3S |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)-2,3-dihydroindol-1-yl]benzamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/i1D3 |
InChI Key |
NDDAHWYSQHTHNT-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


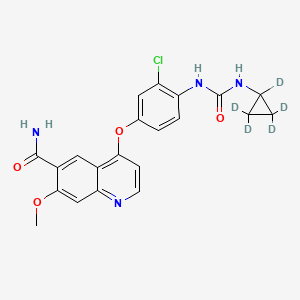

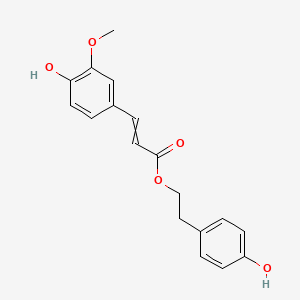

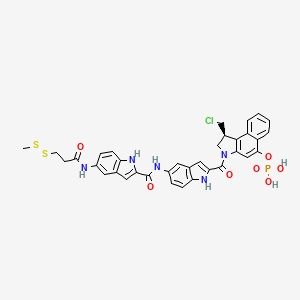
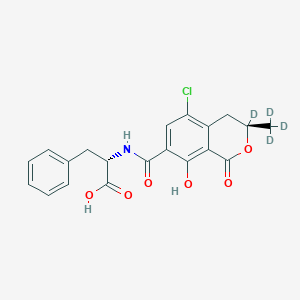
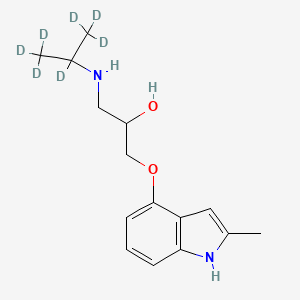
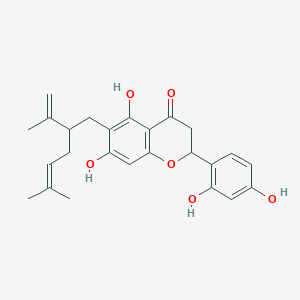
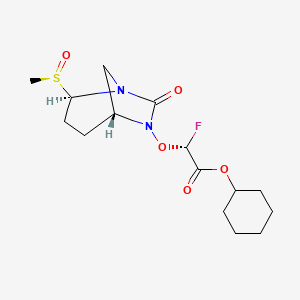

![3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12428683.png)


